3-(4-fluorophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
3-(4-fluorophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a synthetic organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Fluorophenyl Group: This step may involve a substitution reaction using a fluorinated aromatic compound.
Attachment of the Nitrophenylmethylsulfanyl Group: This can be done through a nucleophilic substitution reaction, where a thiol group reacts with a nitrophenylmethyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, thienopyrimidines are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar properties, making it a candidate for drug discovery and development.
Medicine
Potential applications in medicine include the development of new therapeutic agents for diseases such as cancer, inflammation, and infectious diseases. The compound’s ability to interact with biological targets makes it a promising lead compound.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one would depend on its specific biological target. Generally, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Fluorophenyl Compounds: Compounds containing the fluorophenyl group.
Nitrophenyl Compounds: Compounds containing the nitrophenyl group.
Uniqueness
The uniqueness of 3-(4-fluorophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S2/c20-13-3-7-14(8-4-13)22-18(24)17-16(9-10-27-17)21-19(22)28-11-12-1-5-15(6-2-12)23(25)26/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKBXIFJXLQWKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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